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Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzaldehyde

Cat. No.: B137498

This guide provides a detailed spectroscopic comparison of 2-Fluoro-4-methylbenzaldehyde
and its structural analogs. It is intended for researchers, scientists, and professionals in drug
development to facilitate the identification and differentiation of these compounds based on
their unique spectral signatures. The guide summarizes key quantitative data from Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS), and provides generalized experimental protocols for these techniques.

Comparative Spectroscopic Data

The following tables present a summary of the key spectroscopic data for 2-Fluoro-4-
methylbenzaldehyde and three of its analogs: 4-methylbenzaldehyde, 2-fluorobenzaldehyde,
and 3-fluoro-4-methylbenzaldehyde. This data highlights the influence of the fluorine and
methyl group positions on the spectral properties.

'H NMR Spectroscopy Data

Table 1: *H NMR Chemical Shifts (8, ppm) for 2-Fluoro-4-methylbenzaldehyde and Its
Analogs.
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Compound

Aldehydic
Proton (-CHO)

Aromatic
Protons

Methyl
Protons (-CHs)

Solvent

2-Fluoro-4-
methylbenzaldeh
yde

~10.3

71-78

CDClIs

4-
Methylbenzaldeh
yde

9.96[1]

7.25 - 7.81[1]

2.43[1]

CDCls

2_
Fluorobenzaldeh

yde

10.35[2]

7.17 - 7.88[2]

CDCls

3-Fluoro-4-
methylbenzaldeh
yde

7.2-7.7

CDCls

Note: Chemical shifts can vary slightly depending on the solvent and instrument used. The data

presented is a representative spectrum.

B3C NMR Spectroscopy Data

Table 2: 3C NMR Chemical Shifts (8, ppm) for 2-Fluoro-4-methylbenzaldehyde and Its

Analogs.
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Carbonyl

Aromatic

Methyl Carbon

Compound Solvent
Carbon (C=0) Carbons (-CHs)
2-Fluoro-4-
methylbenzaldeh  ~188 115- 165 ~21 CDCls
yde
4-
129.70 -
Methylbenzaldeh  192.05[1] 21.91]1] CDClIs
145.58[1]
yde
2-
Fluorobenzaldeh  ~189 112 - 162 - CDClIs
yde
3-Fluoro-4-
methylbenzaldeh  ~191 115- 163 ~20 CDCls
yde

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm~?) for 2-Fluoro-4-methylbenzaldehyde and Its

Analogs.
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C-H (aldehyde) Aromatic C=C
Compound C=0 Stretch C-F Stretch
Stretch Stretch
2-Fluoro-4-
methylbenzaldeh  ~1700 ~2830, ~2730 ~1600, ~1480 ~1250
yde
4-
Methylbenzaldeh  1703[3][4] 2830-2695[3][4]  ~1608, ~1577 -
yde
2-
Fluorobenzaldeh ~1705 ~2850, ~2750 ~1610, ~1480 ~1230
yde
3-Fluoro-4-
methylbenzaldeh  ~1700 ~2820, ~2720 ~1600, ~1500 ~1260
yde

Mass Spectrometry (MS) Data

Table 4: Key Mass Fragments (m/z) for 2-Fluoro-4-methylbenzaldehyde and Its Analogs.
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Molecular lon Other Key
Compound [M-H]* [M-CHO]*
(M) Fragments
2-Fluoro-4-
methylbenzaldeh 138 137 109 91
yde
4-
Methylbenzaldeh  120[1] 119[1] 91[1] 65[1]
yde
2-
Fluorobenzaldeh 124 123 95 75
yde
3-Fluoro-4-
methylbenzaldeh  138[5][6] 137 109 91
yde

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.6-0.7 mL of a

deuterated solvent (e.g., CDClIs, Acetone-ds) in a clean, dry NMR tube.

e Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a

frequency of 300 MHz or higher.

o Data Acquisition:

o For 'H NMR, the spectral width is typically set to 0-12 ppm.

o For 3C NMR, the spectral width is typically set to 0-220 ppm.
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o Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)
as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): The ATR crystal (e.g., diamond) is
cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected. A
small amount of the liquid or solid sample is then placed directly onto the crystal.

Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR)
spectrometer.

Data Acquisition:

o Spectra are typically collected over a range of 4000-400 cm~1,

o Data is presented in terms of wavenumber (cm™1).

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol,
dichloromethane) is prepared. The sample is introduced into the ion source via a direct
insertion probe or through a gas chromatograph (GC-MS).[7]

Instrumentation: Mass spectra are obtained using a mass spectrometer, often coupled with a
gas chromatograph for separation (GC-MS).

Data Acquisition:

o lonization Mode: Electron lonization (El) at 70 eV is commonly used.

o Scan Range: The mass-to-charge ratio (m/z) is typically scanned over a range of 40-400
amu.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound like 2-Fluoro-4-methylbenzaldehyde and its analogs.
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Caption: General workflow for spectroscopic analysis of aromatic aldehydes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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